molecular formula C6H9N3 B1313603 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 762233-62-5

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No. B1313603
M. Wt: 123.16 g/mol
InChI Key: ZPRTZMMXOLTYSI-UHFFFAOYSA-N
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Description

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a chemical compound with the molecular formula C6H9N3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is 1S/C6H9N3/c1-9-6-4-7-2-5(6)3-8-9/h3,7H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has a molecular weight of 123.16 . It is a solid at room temperature and should be stored in a dry place .

Scientific Research Applications

Synthesis and Chemical Properties

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is involved in various synthesis processes and demonstrates unique chemical properties. For instance, Winters, Teleha, and Sui (2014) describe the synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles through intramolecular nitrilimine cycloaddition to alkynes, demonstrating its versatility in organic synthesis (Winters, Teleha, & Sui, 2014).

Application in Drug Development

This compound also plays a role in drug development. Fancelli et al. (2006) report on the optimization of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, leading to the identification of a potent inhibitor of Aurora kinases with significant antiproliferative activity on various cancer cell lines (Fancelli et al., 2006).

Inhibitor Synthesis

Shi et al. (2010) discuss the synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines as Aurora-A kinase inhibitors. They note that some of these compounds exhibit ideal anti-proliferative activities in vitro, highlighting their potential in cancer treatment (Shi et al., 2010).

Crystallographic Analysis

In a crystallographic study, Chen and Zhao (2011) synthesized a derivative of 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, providing insights into its molecular structure and interactions (Chen & Zhao, 2011).

Novel Synthesis Methods

Gelin, Chantegrel, and Chabannet (1982) explored novel methods for synthesizing 4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole systems, contributing to the understanding of its chemical behavior (Gelin, Chantegrel, & Chabannet, 1982).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9-6-4-7-2-5(6)3-8-9/h3,7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRTZMMXOLTYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNC2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446805
Record name 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

CAS RN

762233-62-5
Record name 1,4,5,6-Tetrahydro-1-methylpyrrolo[3,4-c]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762233-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (670 mg) obtained in Step A above was treated with 4N hydrochloric acid (4 mL). After 1.5 h, the reaction mixture was concentrated. The residue was purified on a Biotage Horizon® system (silica, gradient 10-19% methanol containing 10% concentrated ammonium hydroxide in dichloromethane) to yield 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. LC-MS 124.1 (M+1).
Name
1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DN Deaton, CD Haffner, BR Henke, MR Jeune… - Bioorganic & Medicinal …, 2018 - Elsevier
Starting from 4-amino-8-quinoline carboxamide lead 1a and scaffold hopping to the chemically more tractable quinazoline, a systematic exploration of the 2-substituents of the …
Number of citations: 14 www.sciencedirect.com

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